molecular formula C9H7NO B8188741 3-Vinyl-benzo[d]isoxazole

3-Vinyl-benzo[d]isoxazole

Cat. No.: B8188741
M. Wt: 145.16 g/mol
InChI Key: OPRRRLHKQRVUPA-UHFFFAOYSA-N
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Description

3-Vinyl-benzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a vinyl group attached to the third position. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-benzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a vinyl-substituted benzene derivative . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Vinyl-benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Vinyl-benzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Vinyl-benzo[d]isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

    3-Methyl-benzo[d]isoxazole: Similar structure but with a methyl group instead of a vinyl group.

    3-Phenyl-benzo[d]isoxazole: Contains a phenyl group at the third position.

    3-Ethyl-benzo[d]isoxazole: Features an ethyl group at the third position.

Uniqueness: 3-Vinyl-benzo[d]isoxazole is unique due to the presence of the vinyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

3-ethenyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRRRLHKQRVUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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